molecular formula C10H11Cl3O B14197921 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol

2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol

Cat. No.: B14197921
M. Wt: 253.5 g/mol
InChI Key: BXULDYYEWVHDJW-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is an organic compound characterized by its trichloromethyl group attached to a phenyl ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with trichloroacetaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or chloromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.

Major Products Formed:

    Oxidation: Formation of 2,2,2-trichloro-1-(2,4-dimethylphenyl)ketone or corresponding carboxylic acids.

    Reduction: Formation of 2,2-dichloro-1-(2,4-dimethylphenyl)ethanol or 2-chloro-1-(2,4-dimethylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activity.

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(2,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H11Cl3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3

InChI Key

BXULDYYEWVHDJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(Cl)(Cl)Cl)O)C

Origin of Product

United States

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